4-Desacetylvinblastine hydrazide
説明
4-Desacetylvinblastine hydrazide is a cytotoxic vinca alkaloid often conjugated with folic acid to produce EC145, a novel folate-receptor targeted agent . It is currently under development as an anti-cancer agent .
Synthesis Analysis
A method has been developed to allow the direct coupling of the cytotoxic vinca alkaloid 4-desacetylvinblastine-3-carbohydrazide (DAVLB hydrazide) to a variety of murine monoclonal antibodies directed against human solid tumors . The process involves periodate oxidation of carbohydrate residues on the antibodies, followed by reaction with DAVLB hydrazide in aqueous acid .Chemical Reactions Analysis
The chemical reactions involving 4-Desacetylvinblastine hydrazide are complex. For example, the enzyme in liver cells is responsible for the elimination of the antibody part of the drug, while the glutathione concentrated in endothelium cells is responsible for the degradation of disulfide linkers, which cause the release of the small molecular drug .科学的研究の応用
1. Brentuximab Vedotin Development for Hodgkin Lymphoma and Systemic Anaplastic Large Cell Lymphoma
- Application Summary : Brentuximab vedotin is an antibody-drug conjugate (ADC) that received accelerated approval by the US Food and Drug Administration for the treatment of relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma (ALCL). The ADC selectively delivers cancer drugs to tumor cells, sparing non-target cells .
- Methods of Application : The drug is attached to tumor-seeking antibodies, which are then administered to the patient. The antibodies bind to tumor cell surface antigens, delivering the cytotoxic drug to the cells .
- Results/Outcomes : The development of brentuximab vedotin has shown progress in treating Hodgkin lymphoma and ALCL. Research is under way to extend its applications .
2. Human Immune Response in Clinical Studies
- Application Summary : Monoclonal antibody (MoAb) conjugates, including KS1/4-Desacetylvinblastine hydrazide, have been used to treat a variety of malignancies. These conjugates can elicit an anti-murine antibody (HAMA) response in patients .
- Methods of Application : Patients are given single and multiple infusions of the MoAb KS1/4 conjugates .
- Results/Outcomes : A HAMA response was induced in a majority of the patients receiving infusions of KS1/4 conjugates, regardless of the specific conjugate used or the number of infusions. The magnitude of the response did not appear to be dose-related .
3. Treatment of Adenocarcinoma, Lymphosarcoma, and Osteogen
- Application Summary : 17-Desacetylvinblastine-16-amide (Vindesine), derived from 4-Desacetylvinblastine hydrazide, is used for the treatment of adenocarcinoma, lymphosarcoma, and osteogen .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, such drugs are administered intravenously .
- Results/Outcomes : Vindesine is reported to be an excellent antitumor agent .
4. Development of Brentuximab Vedotin for Relapsed Hodgkin Lymphoma and Systemic Anaplastic Large Cell Lymphoma
- Application Summary : Brentuximab vedotin is an antibody-drug conjugate (ADC) that selectively delivers cancer drugs to tumor cells, sparing non-target cells .
- Methods of Application : The drug is attached to tumor-seeking antibodies, which are then administered to the patient. The antibodies bind to tumor cell surface antigens, delivering the cytotoxic drug to the cells .
- Results/Outcomes : The development of brentuximab vedotin has shown progress in treating Hodgkin lymphoma and ALCL. Research is under way to extend its applications .
5. Human Immune Response in Clinical Studies
- Application Summary : Monoclonal antibody (MoAb) conjugates, including KS1/4-Desacetylvinblastine hydrazide, have been used to treat a variety of malignancies. These conjugates can elicit an anti-murine antibody (HAMA) response in patients .
- Methods of Application : Patients are given single and multiple infusions of the MoAb KS1/4 conjugates .
- Results/Outcomes : A HAMA response was induced in a majority of the patients receiving infusions of KS1/4 conjugates, regardless of the specific conjugate used or the number of infusions .
6. Cancer Treatment with Hydrazone Compounds
- Application Summary : Hydrazone compounds, including 4-Desacetylvinblastine hydrazide, have unique biological actions and excellent coordination abilities, making them hot topics in pharmaceutical research .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, such drugs are administered intravenously .
- Results/Outcomes : While no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone compounds show promise in this field .
7. Development of Brentuximab Vedotin for Relapsed Hodgkin Lymphoma and Systemic Anaplastic Large Cell Lymphoma
- Application Summary : Brentuximab vedotin is an antibody-drug conjugate (ADC) that selectively delivers cancer drugs to tumor cells, sparing non-target cells .
- Methods of Application : The drug is attached to tumor-seeking antibodies, which are then administered to the patient. The antibodies bind to tumor cell surface antigens, delivering the cytotoxic drug to the cells .
- Results/Outcomes : The development of brentuximab vedotin has shown progress in treating Hodgkin lymphoma and ALCL. Research is under way to extend the applications of brentuximab vedotin .
8. Human Immune Response in Clinical Studies
- Application Summary : Monoclonal antibody (MoAb) conjugates, including KS1/4-Desacetylvinblastine hydrazide, have been used to treat a variety of malignancies. These conjugates can elicit an anti-murine antibody (HAMA) response in patients .
- Methods of Application : Patients are given single and multiple infusions of the MoAb KS1/4 conjugates .
- Results/Outcomes : A HAMA response was induced in a majority of the patients receiving infusions of KS1/4 conjugates, regardless of the specific conjugate used or the number of infusions .
9. Cancer Treatment with Hydrazone Compounds
- Application Summary : Hydrazone compounds, including 4-Desacetylvinblastine hydrazide, have a unique biologic action and excellent coordination ability, making them hot topics in pharmaceutical research .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, such drugs are administered intravenously .
- Results/Outcomes : While no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals show promise in this field .
将来の方向性
Research is underway to extend the applications of antibody-drug conjugates like 4-Desacetylvinblastine hydrazide and to advance the field by developing other ADCs with new linker and conjugation strategies . The concept of targeting cancer cells with ADCs has roots that can be traced back more than a century .
特性
IUPAC Name |
methyl (13S,15R,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRGGNQLPSVURC-ZVTSDNJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970723 | |
Record name | 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desacetylvinblastine hydrazide | |
CAS RN |
55383-37-4 | |
Record name | Desacetylvinblastine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55383-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Desacetylvinblastine hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055383374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DESACETYLVINBLASTINE HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F593MEE9K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。